Pyridine, 4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-
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Overview
Description
4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE is a complex organic compound that features a unique combination of a benzodioxole moiety, a tetraazole ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole, followed by the formation of a benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a series of reactions, including the formation of a tetraazole ring and subsequent coupling with a pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the benzodioxole moiety and bromine substitution.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole structure and is used in anticancer research.
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]cyclohexanone: Another compound with a similar benzodioxole moiety.
Uniqueness
4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE is unique due to the combination of its structural features, which include a benzodioxole moiety, a tetraazole ring, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H10BrN5O2 |
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Molecular Weight |
360.17 g/mol |
IUPAC Name |
4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C14H10BrN5O2/c15-11-6-13-12(21-8-22-13)5-10(11)7-20-18-14(17-19-20)9-1-3-16-4-2-9/h1-6H,7-8H2 |
InChI Key |
SBZFJTLDQWJYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CC=NC=C4)Br |
Origin of Product |
United States |
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